5-(4-chlorophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(4-chlorophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound that features a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the sulfonyl group: This step usually involves the reaction of the tricyclic core with a sulfonyl chloride derivative under basic conditions.
Addition of the oxolan-2-ylmethyl group: This is typically done through a nucleophilic substitution reaction, where the oxolan-2-ylmethyl group is introduced using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and sulfonyl groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings and the oxolan-2-ylmethyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated solvents and strong bases or acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine
Medicinally, the compound has potential applications as a drug candidate due to its structural features that allow it to interact with specific biological targets. It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and imino groups are key to its activity, allowing it to form strong interactions with these targets and modulate their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl sulfone
- Bis(4-chlorophenyl) sulfone
- 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]benzene
Uniqueness
Compared to these similar compounds, 5-(4-chlorophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one stands out due to its tricyclic structure and the presence of multiple functional groups. This gives it a unique combination of reactivity and stability, making it particularly valuable for applications that require precise control over molecular interactions.
Properties
CAS No. |
577698-65-8 |
---|---|
Molecular Formula |
C22H19ClN4O4S |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H19ClN4O4S/c23-14-6-8-16(9-7-14)32(29,30)18-12-17-21(25-19-5-1-2-10-26(19)22(17)28)27(20(18)24)13-15-4-3-11-31-15/h1-2,5-10,12,15,24H,3-4,11,13H2 |
InChI Key |
YGZWMZVUXSVZMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
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